2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide
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Overview
Description
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide is a compound that features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry. Thiophene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Imidazole derivatives are also widely recognized for their pharmacological activities, including antifungal, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with 2-amino-3-(1H-imidazol-1-yl)propanamide under basic conditions. The reaction typically requires a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an oxidant like DMSO (dimethyl sulfoxide) to achieve moderate yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions used in these reactions include DMSO, hydrogen peroxide, sodium borohydride, and various catalysts. Major products formed from these reactions include sulfoxides, sulfones, imidazolines, and substituted derivatives.
Scientific Research Applications
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the function of metalloproteins. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-Amino-3-(thiophen-2-yl)propanamide: Lacks the imidazole ring, resulting in different biological activities.
2-Amino-3-(1H-imidazol-1-yl)propanamide: Lacks the thiophene ring, leading to variations in its pharmacological profile.
Thiophene-2-carboxamide:
Properties
Molecular Formula |
C10H12N4OS |
---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H12N4OS/c11-7(9(12)15)6-14-4-3-13-10(14)8-2-1-5-16-8/h1-5,7H,6,11H2,(H2,12,15) |
InChI Key |
QMFBYQAPYBSZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2CC(C(=O)N)N |
Origin of Product |
United States |
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